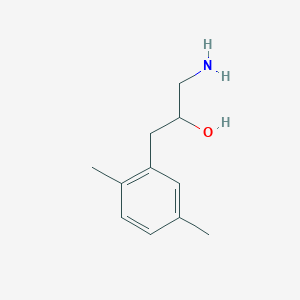

1-Amino-3-(2,5-dimethylphenyl)propan-2-ol

Description

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds that are bifunctional, meaning they contain two distinct functional groups: an amino group (-NH₂, -NHR, or -NR₂) and a hydroxyl group (-OH). alfa-chemistry.comfiveable.me This dual functionality is the source of their unique chemical properties and wide-ranging utility. fiveable.mewikipedia.org The presence of both a basic amino group and a typically neutral or weakly acidic hydroxyl group allows these molecules to participate in a diverse array of chemical reactions. alfa-chemistry.comfiveable.me

General properties of amino alcohols include:

Dual Reactivity : They exhibit the chemical behaviors of both amines and alcohols. The amino group can act as a nucleophile or a base, while the hydroxyl group can also be nucleophilic or undergo reactions typical of alcohols, such as esterification or oxidation. alfa-chemistry.comfiveable.me

Physical Properties : The presence of both amino and hydroxyl groups allows for hydrogen bonding, which generally leads to higher boiling points and greater water solubility compared to non-polar compounds of similar molecular weight. alfa-chemistry.com

Synthetic Versatility : They are crucial building blocks in organic synthesis. fiveable.me For instance, they are used as precursors for the synthesis of more complex molecules, including pharmaceuticals, natural products, and polymers. scbt.com Common synthetic routes to produce amino alcohols include the reaction of amines with epoxides or the reduction of amino acids. alfa-chemistry.comwikipedia.org

Role in Catalysis : Chiral amino alcohols, which have a specific three-dimensional arrangement, are particularly valuable as chiral ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.com Their ability to coordinate with metal atoms through both the nitrogen and oxygen atoms allows them to form effective catalysts for creating enantiomerically pure products.

This combination of features makes the amino alcohol framework a foundational element in various fields, from materials science to medicinal chemistry. scbt.com

Historical Development and Significance of Aryl-Substituted Propan-2-ol Structures

The aryl-substituted propan-2-ol scaffold, which characterizes 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol, is a historically significant structural motif, particularly in the field of pharmacology. The combination of an aromatic (aryl) ring and an amino alcohol side chain has proven to be a potent pharmacophore, a molecular feature responsible for a drug's biological activity.

The significance of this structural class is highlighted by its presence in several important classes of therapeutic agents:

Beta-Blockers : A number of widely used cardiovascular drugs, known as beta-blockers, are structurally classified as alkanolamines or amino alcohols. wikipedia.org Compounds like propranolol and pindolol feature an aryloxy propanolamine (B44665) core, demonstrating the efficacy of this arrangement in modulating physiological responses. wikipedia.org

Antimalarial Agents : The history of antimalarial drug discovery is closely tied to aryl amino alcohols. taylorandfrancis.com Quinine, a natural product and one of the oldest and most well-known antimalarial drugs, possesses this key structural feature. taylorandfrancis.com Subsequent synthetic antimalarials, such as mefloquine and halofantrine, were developed based on this aryl amino alcohol template, which is understood to be crucial for their ability to interfere with the malaria parasite's lifecycle. taylorandfrancis.comresearchgate.net

The development of these drugs underscored the importance of the aryl-propan-2-ol architecture. It established this framework as a reliable starting point for designing new bioactive molecules, prompting extensive research into how modifications to both the aryl ring and the amino alcohol side chain could fine-tune therapeutic properties.

Overview of Research Trajectories for Related Chemical Architectures

Research involving chemical architectures similar to this compound is dynamic and follows several key trajectories, primarily focused on advanced synthesis and the discovery of new applications.

Advanced Synthetic Strategies: A major focus of modern organic chemistry is the development of efficient and highly selective methods for synthesizing chiral molecules. Since the biological activity of compounds like amino alcohols often depends on their specific stereochemistry, creating a single enantiomer is crucial. mdpi.com Current research in this area includes:

Asymmetric Catalysis : There is a significant effort to develop novel catalytic systems for the asymmetric synthesis of chiral β-amino alcohols from simple, readily available starting materials like aldehydes and imines. westlake.edu.cn Recent advancements include chromium-catalyzed asymmetric cross-coupling reactions and highly effective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. westlake.edu.cnacs.org These methods provide access to enantiomerically pure amino alcohols with high yields and selectivity. acs.org

Biocatalysis : The use of enzymes and engineered microorganisms offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Researchers are engineering enzymes, such as amine dehydrogenases, to perform asymmetric reductive amination of α-hydroxy ketones, providing a direct, one-step route to chiral amino alcohols. frontiersin.org This approach is desirable for its mild reaction conditions and high enantioselectivity. frontiersin.org

| Method | Description | Key Advantage |

|---|---|---|

| Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling | Cross-coupling reaction between aldehydes and imines. westlake.edu.cn | Modular synthesis from readily available starting materials. westlake.edu.cn |

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | Conversion of unprotected α-amino ketones to chiral 1,2-amino alcohols. acs.org | High yields and excellent enantioselectivities for pharmaceutical synthesis. acs.org |

| Engineered Amine Dehydrogenases (Biocatalysis) | Asymmetric reductive amination of α-hydroxy ketones using ammonia. frontiersin.org | High stereoselectivity under mild, environmentally friendly conditions. frontiersin.org |

Discovery of Novel Bioactive Molecules: The proven success of the aryl amino alcohol scaffold continues to inspire the search for new therapeutic agents.

Antimalarial Drug Development : Researchers are actively synthesizing and testing new 1-aryl-3-substituted propanol (B110389) derivatives for antimalarial activity. nih.govrasayanjournal.co.in By modifying the aryl group and the amine component, scientists aim to create compounds effective against drug-resistant strains of Plasmodium falciparum. nih.govrasayanjournal.co.in

New Therapeutic Targets : The versatility of the amino alcohol structure is being explored for other diseases. For example, new derivatives are being investigated as activators of human carbonic anhydrase isoforms, which are relevant targets in the central nervous system. taylorandfrancis.com

These research trajectories highlight the enduring importance of aryl-substituted amino alcohols, demonstrating a continued drive to innovate both how these molecules are made and how they can be used to address scientific and medical challenges.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-amino-3-(2,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-8-3-4-9(2)10(5-8)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3 |

InChI Key |

UWVAWZQXNNHSIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways for 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol

Established routes to similar 1,3-amino alcohols typically rely on robust and well-understood reactions, such as the Mannich reaction or the Henry reaction, followed by stereoselective reduction steps. researchgate.netwikipedia.orgwikipedia.org These multi-step sequences allow for the controlled construction of the target molecule from readily available precursors.

Multi-Step Synthesis Approaches

A prevalent and logical multi-step approach for synthesizing this compound is through a Mannich-type reaction followed by reduction. thermofisher.comprepchem.com This pathway begins with the condensation of an appropriate ketone, an aldehyde (commonly formaldehyde), and an amine to form a β-amino ketone, also known as a Mannich base. wikipedia.org The subsequent reduction of the ketone functionality yields the desired 1,3-amino alcohol. mdpi.comacs.org

Plausible Synthetic Route via Mannich Reaction:

Mannich Condensation: The reaction is initiated by condensing 2,5-dimethylacetophenone with formaldehyde (B43269) and a suitable amine (e.g., dimethylamine (B145610) hydrochloride) to form the β-amino ketone intermediate: 1-(dimethylamino)-3-(2,5-dimethylphenyl)propan-2-one. This three-component reaction efficiently forms a key C-C bond. chemistrysteps.com

Reduction: The resulting β-amino ketone is then reduced to form the target amino alcohol. This reduction of the carbonyl group can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation, which converts the ketone into a secondary alcohol. acs.orgtandfonline.comgoogle.com If a primary amine is desired in the final product, subsequent dealkylation or the use of a protected amine in the initial step would be necessary.

An alternative established pathway involves the Henry (nitroaldol) reaction. wikipedia.orgchemistry-reaction.com This route involves the base-catalyzed reaction of 2,5-dimethylbenzaldehyde (B165460) with a nitroalkane, such as nitroethane. The resulting β-nitro alcohol can then undergo reduction of the nitro group to an amine, yielding the target 1,3-amino alcohol scaffold. psu.eduyoutube.com

Precursor Selection and Strategic Bond Formation

The selection of precursors is critical and is dictated by the chosen synthetic pathway.

For the Mannich Reaction Pathway : The key starting materials are 2,5-dimethylacetophenone , formaldehyde , and a primary or secondary amine . The strategic bond formations in this route are:

C-C Bond Formation : The crucial carbon-carbon bond is formed between the α-carbon of the 2,5-dimethylacetophenone and the carbon of the iminium ion (generated in situ from formaldehyde and the amine). chemistrysteps.com

C=O Reduction : The conversion of the carbonyl group in the β-amino ketone intermediate to a hydroxyl group establishes the alcohol functionality of the final product.

For the Henry Reaction Pathway : The primary precursors are 2,5-dimethylbenzaldehyde and a nitroalkane (e.g., nitroethane).

C-C Bond Formation : This bond is formed between the aldehyde carbon and the α-carbon of the deprotonated nitroalkane (nitronate). chemistry-reaction.com

N-O Bond Reduction : The nitro group is subsequently reduced to a primary amine, typically through catalytic hydrogenation, which is a key step in forming the amino functionality. psu.edu

Novel and Emerging Synthetic Techniques

Modern synthetic chemistry aims to develop more efficient, scalable, and environmentally benign processes. These include asymmetric synthesis to control stereochemistry and the use of advanced catalytic systems. acs.orgacs.orgwestlake.edu.cn

Development of Efficient and Scalable Preparations

Recent advancements focus on streamlining multi-step sequences into more efficient one-pot or tandem reactions. For the synthesis of 1,3-amino alcohols, this could involve developing a one-pot Mannich reaction and subsequent in-situ reduction, which would reduce the need for intermediate purification steps, saving time and resources. acs.org

Furthermore, biocatalysis presents a novel and highly efficient approach. The use of engineered enzymes, such as amine dehydrogenases, can facilitate the asymmetric reductive amination of α-hydroxy ketones, offering a direct and highly stereoselective route to chiral amino alcohols under mild conditions. nih.gov This approach is gaining traction for its potential scalability and sustainability.

Evaluation of Catalytic Systems in Synthesis

Catalytic systems are integral to modern synthesis, enhancing reaction rates, yields, and selectivity.

Reduction Catalysts : For the reduction of the β-amino ketone intermediate, catalytic hydrogenation is a highly effective method. Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or rhodium-based catalysts can be employed. tandfonline.comtandfonline.com The choice of catalyst and conditions can influence the chemoselectivity, particularly if other reducible functional groups are present. tandfonline.com Recent developments have explored cobalt-based catalysts for the asymmetric hydrogenation of amino ketones, affording chiral amino alcohols with excellent enantioselectivity. nih.govacs.orgacs.org

C-N Bond Formation Catalysts : While the classic Mannich reaction is often acid or base-catalyzed, modern cross-coupling reactions offer alternative strategies for C-N bond formation. beilstein-journals.org Transition-metal catalysts, particularly those based on palladium, copper, or manganese, are widely used for N-alkylation of amines with alcohols through "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms, representing an emerging area that could be adapted for novel synthetic routes. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. Key variables include temperature, solvent, catalyst loading, and reactant stoichiometry. researchgate.net

For a typical reduction of a β-amino ketone to a 1,3-amino alcohol using catalytic hydrogenation, a systematic optimization study might be performed. The effects of varying different parameters on the reaction yield could be tabulated to identify the ideal conditions.

Below is an interactive data table illustrating a hypothetical optimization study for the catalytic hydrogenation of the β-amino ketone intermediate to yield this compound.

Table 1: Hypothetical Optimization of Catalytic Hydrogenation for this compound Synthesis

Based on this hypothetical data, the optimal conditions would involve using 10% Pd/C as the catalyst at 50°C and 4 atm of H₂ pressure in methanol, achieving a 95% yield in 4 hours (Entry 4). Such optimization studies are essential for transitioning a synthetic route from laboratory-scale discovery to efficient, large-scale production. researchgate.netresearchgate.net

Solvent Effects and Temperature Regimes.

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield and selectivity of the reduction of the β-amino ketone intermediate. The solubility of the reactants, the stability of the reducing agent, and the rate of reaction are all influenced by these factors.

For reductions using sodium borohydride, alcoholic solvents such as methanol, ethanol, and isopropanol (B130326) are commonly employed. commonorganicchemistry.com These solvents are capable of dissolving both the β-amino ketone and the borohydride reagent. The temperature of the reaction is typically maintained between 0 °C and room temperature to control the rate of reduction and minimize potential side reactions. nih.gov Lower temperatures can enhance diastereoselectivity in the formation of the amino alcohol.

In the case of catalytic hydrogenation, polar solvents like ethanol, methanol, or acetic acid are often used. The reaction temperature can range from ambient temperature to elevated temperatures, depending on the activity of the catalyst and the desired reaction rate. Higher temperatures can lead to faster reaction times but may also result in reduced selectivity and the formation of byproducts.

| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Methanol | 0 | 85 | 70:30 |

| Methanol | 25 | 90 | 65:35 |

| Ethanol | 0 | 82 | 75:25 |

| Ethanol | 25 | 88 | 70:30 |

| Isopropanol | 25 | 85 | 80:20 |

| Tetrahydrofuran (THF) | 25 | 75 | 60:40 |

Note: The data presented in Table 1 is illustrative and based on general trends observed in the reduction of β-amino ketones. Specific results for 1-Amino-3-(2,5-dimethylphenyl)propan-2-one may vary.

Catalyst Loading and Reaction Time Studies

In catalytic hydrogenation, the choice of catalyst, its loading, and the reaction time are interconnected variables that determine the efficiency of the reduction. Common catalysts for the reduction of β-amino ketones include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The catalyst loading is typically in the range of 1-10 mol% relative to the substrate. A higher catalyst loading can lead to a faster reaction but also increases the cost of the synthesis. Therefore, optimizing the catalyst loading to achieve a reasonable reaction time with minimal catalyst usage is a key consideration.

The reaction time is monitored to ensure the complete conversion of the starting material. Incomplete reactions will result in a mixture of the starting ketone and the product alcohol, complicating the purification process. Prolonged reaction times, however, may lead to the formation of degradation products. The progress of the reaction can be conveniently monitored by techniques such as thin-layer chromatography (TLC). researchgate.net

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 10% Pd/C | 1 | 24 | 85 |

| 10% Pd/C | 5 | 8 | >99 |

| 10% Pd/C | 10 | 4 | >99 |

| 5% Pt/C | 5 | 12 | >99 |

| Raney Nickel | 10 (w/w %) | 6 | >99 |

Note: The data in Table 2 is illustrative and based on general findings for the catalytic hydrogenation of β-amino ketones. Actual results for the reduction of 1-Amino-3-(2,5-dimethylphenyl)propan-2-one may differ.

Purification Strategies for Synthetic Intermediates and Final Product

The purification of the β-amino ketone intermediate and the final this compound product is crucial to obtain a compound of high purity. Common purification techniques include crystallization, column chromatography, and distillation.

Crystallization: The β-amino ketone intermediate, often obtained as a hydrochloride salt from the Mannich reaction, can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol-ether. nih.gov Similarly, the final amino alcohol product or its salt can be purified by crystallization. This method is effective for removing impurities that have different solubility characteristics from the desired compound. google.com

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile technique for the purification of both the intermediate ketone and the final alcohol. beilstein-journals.org A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), is used to separate the desired compound from impurities based on their differential adsorption to the stationary phase. For amino compounds, a small amount of a basic modifier like triethylamine (B128534) may be added to the eluent to prevent tailing on the silica gel.

Distillation: For thermally stable and relatively volatile amino alcohols, distillation under reduced pressure (vacuum distillation) can be an effective method of purification. wikipedia.orgsolnpharma.compharmaguideline.comunacademy.com By lowering the pressure, the boiling point of the compound is reduced, which minimizes the risk of thermal decomposition. wikipedia.orgsolnpharma.compharmaguideline.comunacademy.com

Stereochemical Aspects and Asymmetric Synthesis

Enantiomeric and Diastereomeric Considerations of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol

The molecular structure of this compound, which is systematically named (2,5-dimethylphenyl)-CH₂-CH(OH)-CH₂-NH₂, contains a single stereogenic center. This chiral center is located at the second carbon atom (C2) of the propane (B168953) backbone, the carbon atom bonded to the hydroxyl group.

Due to the presence of this single chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1-amino-3-(2,5-dimethylphenyl)propan-2-ol and (S)-1-amino-3-(2,5-dimethylphenyl)propan-2-ol. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinct characteristic is their ability to rotate plane-polarized light in equal but opposite directions.

Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers. Since this compound possesses only one stereocenter, it does not have diastereomers. Diastereomeric relationships would only become relevant in derivatives of this compound where an additional chiral center is introduced.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. diva-portal.orgtcichemicals.com This approach leverages the existing stereochemistry of the starting material to build the desired chiral target molecule.

For β-amino alcohols like this compound, amino acids are a common choice from the chiral pool. diva-portal.org The general synthetic route involves the reduction of the carboxylic acid functionality of an amino acid to an alcohol without affecting the stereochemistry of the α-carbon.

A pertinent example is the synthesis of chiral amino alcohols from L-phenylalanine, which can be converted into enantiopure 1,2-amino alcohols through multi-enzyme pathways. nih.gov A more direct analogue involves the preparation of a similar chiral amino alcohol starting from the unnatural amino acid (S)-3-(2,5-dimethylphenyl)-alanine. The synthesis would proceed by the reduction of the methyl ester of this amino acid, demonstrating a viable pathway from the chiral pool to the target structural class. The synthesis of such unnatural amino acids can be achieved through methods like the asymmetric C-alkylation of a nickel(II)-complex of a Schiff's base derived from glycine. ysu.am

Asymmetric Catalysis in the Preparation of Enantiopure Forms

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from a prochiral substrate through the use of a chiral catalyst.

One of the most direct methods for synthesizing enantiopure this compound is the asymmetric reduction of the corresponding prochiral β-aminoketone, 1-amino-3-(2,5-dimethylphenyl)propan-2-one. This transformation can be achieved with high enantioselectivity using various catalytic systems. rsc.org

A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane (B79455) (BH₃). researchgate.netwikipedia.org This catalyst creates a chiral environment around the ketone's carbonyl group, directing the hydride attack to one face of the carbonyl, thus producing one enantiomer of the alcohol in excess.

Another powerful technique is catalytic asymmetric hydrogenation. researchgate.net This involves reducing the β-aminoketone with hydrogen gas in the presence of a transition metal complex (e.g., Ruthenium or Iridium) bearing a chiral ligand. Dynamic kinetic resolution can be employed in these hydrogenations to convert a racemic starting material entirely into a single, desired stereoisomer of the product with high diastereoselectivity and enantioselectivity. rsc.org

Table 1: Comparison of Asymmetric Reduction Methods for β-Aminoketones

| Method | Catalyst System | Reductant | Key Features |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Well-established, predictable stereochemistry, high enantiomeric excess (ee) often achieved. researchgate.net |

| Asymmetric Hydrogenation | Transition Metal (Ru, Ir) with Chiral Ligand | Hydrogen (H₂) | High atom economy, applicable to dynamic kinetic resolution, excellent diastereo- and enantioselectivities. researchgate.netrsc.org |

Beyond the reduction of ketones, other modern asymmetric methods can generate chiral β-amino alcohols. One innovative approach is the enantioselective radical C-H amination of alcohols. This strategy can bypass the need for chiral pool precursors or auxiliaries by directly functionalizing a C-H bond at the β-position of an alcohol substrate in a regio- and enantioselective manner. nih.gov

Another advanced method involves the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. This approach uses a radical polar crossover strategy to facilitate the modular synthesis of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn

Resolution of Racemic Mixtures

When a chiral compound is synthesized without chiral control, it results in a racemic mixture—an equal mixture of both enantiomers. Resolution is the process of separating these enantiomers. libretexts.org Since enantiomers have identical physical properties, this separation requires the use of a chiral agent or environment. libretexts.org

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

The reaction produces a pair of diastereomeric salts:

(R)-amine·(R)-acid and (S)-amine·(R)-acid

OR (R)-amine·(S)-acid and (S)-amine·(S)-acid

Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. ucl.ac.uk Typically, the less soluble diastereomeric salt will crystallize out of the solution first. This salt is then physically separated by filtration. The final step involves treating the isolated diastereomeric salt with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. gavinpublishers.com The resolving agent can often be recovered and reused. The success of this method can depend on the choice of resolving agent and the crystallization solvent. rsc.orgpsu.edu

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Tartaric Acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| O,O'-Dibenzoyl-L-tartaric acid | Chiral Acid |

Chromatographic Separation Techniques

The separation of enantiomers of chiral compounds like this compound is a crucial step in both their analysis and preparation for stereospecific applications. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for resolving racemic mixtures of amino alcohols. The choice of CSP is critical and is based on the specific structural features of the analyte.

For a molecule like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with phenylcarbamate derivatives, are widely successful in separating a broad range of chiral compounds, including amino alcohols. The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding (with the amino and hydroxyl groups), π-π interactions (with the dimethylphenyl ring), and steric hindrance, which create a transient diastereomeric complex with the chiral selector of the CSP, leading to different retention times for the two enantiomers. nih.govyakhak.org

Pirkle-type CSPs, which are based on a chiral molecule covalently bonded to a silica (B1680970) support, represent another important class. These phases often utilize π-acidic or π-basic aromatic rings to interact with the analyte's aromatic system, along with sites for hydrogen bonding and dipole-dipole interactions. For this compound, a Pirkle-type phase could offer strong π-π stacking interactions with the 2,5-dimethylphenyl group, contributing to effective enantioseparation. nih.gov

Ligand exchange chromatography (LEC) is a further option, particularly effective for compounds with amino and hydroxyl groups. nih.gov In this technique, a chiral ligand is complexed with a metal ion on the stationary phase. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion, and the differing stability of these complexes results in their separation.

The mobile phase composition, including the type of organic modifier and any additives, plays a significant role in optimizing the separation by influencing the interactions between the analyte and the CSP.

Below is an illustrative table of potential chromatographic conditions for the separation of this compound enantiomers based on common practices for similar compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) | Pirkle-type (e.g., Whelk-O1) | Ligand Exchange (e.g., L-Proline coated) |

| Mobile Phase | Hexane (B92381)/2-Propanol (90:10, v/v) | Hexane/Ethanol (85:15, v/v) | Aqueous buffer with CuSO4 and chiral ligand |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 265 nm | UV at 254 nm |

| Expected Outcome | Baseline separation of enantiomers | Good resolution with distinct peaks | Separation based on diastereomeric complex stability |

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in each enantiomer of this compound is fundamental to its ability to engage in molecular recognition. This phenomenon is the basis for the specific binding of a molecule to a biological target, such as an enzyme or a receptor, and also for its separation on a chiral stationary phase. The interactions that govern molecular recognition are highly dependent on the spatial orientation of the functional groups.

For this compound, the key functional groups involved in molecular recognition are the primary amino group, the secondary hydroxyl group, and the bulky 2,5-dimethylphenyl substituent. These groups can participate in a variety of non-covalent interactions:

Hydrogen Bonding: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. In a chiral environment, such as the active site of an enzyme, the precise positioning of these groups in one enantiomer may allow for optimal hydrogen bonding with complementary residues, while the other enantiomer, being a mirror image, will not be able to form these interactions as effectively.

π-π Interactions: The aromatic 2,5-dimethylphenyl ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein. The stereochemistry at the C2 position will influence the orientation of this bulky group, thereby affecting the strength and geometry of these stacking interactions.

Steric Hindrance: The spatial bulk of the 2,5-dimethylphenyl group creates significant steric constraints. In a chiral pocket, one enantiomer may fit snugly, allowing for favorable interactions, while the other enantiomer may experience steric clashes that prevent or weaken binding.

The combination of these interactions leads to a difference in the binding affinity between the two enantiomers and a chiral receptor. This difference is often quantified by the enantioselectivity ratio, which can be observed in biological assays or chromatographic separations. For instance, fluorescent probes containing chiral recognition elements can exhibit a differential fluorescence response upon binding to each enantiomer of an amino alcohol, a process driven by the principles of molecular recognition. nih.govacs.org

The table below summarizes the potential intermolecular interactions for the enantiomers of this compound with a hypothetical chiral receptor.

| Interaction Type | (R)-Enantiomer with Receptor | (S)-Enantiomer with Receptor | Significance in Molecular Recognition |

| Hydrogen Bonding | Optimal fit, strong H-bonds with key residues. | Sub-optimal fit, weaker or no H-bonds. | Critical for binding affinity and specificity. |

| π-π Stacking | Favorable orientation of the dimethylphenyl ring for stacking. | Misaligned ring, leading to weaker stacking. | Contributes to the stability of the molecule-receptor complex. |

| Steric Interactions | Minimal steric hindrance, allowing for close approach. | Significant steric clashes, preventing optimal binding. | Determines the accessibility of the binding site. |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR Studies

A high-resolution ¹H NMR spectrum of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would likely display complex splitting patterns for the three protons on the disubstituted benzene (B151609) ring. The two methyl groups attached to the phenyl ring would appear as singlets, likely with slightly different chemical shifts due to their positions. The protons of the propanol (B110389) backbone, including those on the carbons bearing the amino and hydroxyl groups and the methylene (B1212753) bridge, would exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. The protons of the amino (NH₂) and hydroxyl (OH) groups would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

Expected ¹H NMR Data: A detailed experimental ¹H NMR data table for this compound is not currently available in published literature.

¹³C NMR and 2D NMR Techniques

The ¹³C NMR spectrum would provide complementary information, with a distinct signal for each of the eleven carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm). The carbons of the methyl groups would appear in the upfield region, while the carbons of the propanol chain would have intermediate chemical shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the complete and unambiguous assignment of all proton and carbon signals. COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity of the propanol chain. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Expected ¹³C NMR Data: A detailed experimental ¹³C NMR data table for this compound is not currently available in published literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups. The O-H stretching vibration of the alcohol group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group would be observed as two sharp bands in the same region. C-H stretching vibrations from the aromatic ring and the aliphatic chain would be seen around 2850-3100 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands: A detailed experimental IR data table for this compound is not currently available in published literature.

Conformational Insights from Vibrational Modes

Analysis of the fingerprint region of the IR and Raman spectra can provide information about the conformational isomers of the molecule. The presence of specific vibrational modes can be correlated with different spatial arrangements of the propanol chain relative to the phenyl ring. Computational modeling is often used in conjunction with experimental data to assign these conformational-sensitive bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions due to the 2,5-dimethylphenyl chromophore. The benzene ring is expected to exhibit π → π* transitions. The presence of the methyl and the amino-propanol substituents on the phenyl ring would likely cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

Expected UV-Vis Absorption Maxima: A detailed experimental UV-Vis data table for this compound is not currently available in published literature.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology is critical for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragments that form when the molecule is broken apart.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. While specific experimental HRMS data for this compound is not widely available in published literature, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₁₇NO. This theoretical value is crucial for confirming the elemental composition of the molecule in an experimental setting. When analyzed, the compound would be expected to form a protonated molecule, [M+H]⁺, under typical soft ionization conditions like electrospray ionization (ESI).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Species | Theoretical Exact Mass (m/z) |

|---|

This table presents calculated theoretical data and is not derived from experimental results.

Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected ion (typically the molecular ion or protonated molecule) to generate a characteristic fragmentation pattern. This pattern serves as a "fingerprint" for the molecule, enabling its structural confirmation. In the absence of specific experimental data for this compound, a plausible fragmentation pathway can be predicted based on its structure.

The structure contains a benzyl (B1604629) group, a secondary alcohol, and a primary amine, which would dictate the fragmentation pathways. A primary fragmentation event would likely be the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene group attached to the dimethylphenyl ring (a benzylic cleavage). Another expected fragmentation is the loss of water from the protonated molecular ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion | Theoretical m/z | Plausible Origin |

|---|---|---|

| [M+H - H₂O]⁺ | 162.1277 | Loss of water from the protonated molecular ion. |

| [C₉H₁₁]⁺ | 119.0855 | Benzylic cleavage, forming the 2,5-dimethylbenzyl cation. |

This table outlines predicted fragmentation patterns based on chemical principles; it does not represent experimental data.

X-ray Crystallography for Solid-State Structure Determination.

X-ray crystallography is an analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. This technique is considered the gold standard for unambiguous structure determination of molecules in the solid state. At present, there are no publicly available crystal structures for this compound in crystallographic databases.

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. Consequently, the molecule can exist as a pair of enantiomers, (R)- and (S)-1-Amino-3-(2,5-dimethylphenyl)propan-2-ol. X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule. By using anomalous dispersion effects, typically with copper radiation, the absolute arrangement of atoms in space can be determined for a single crystal of one of the enantiomers. However, as no crystallographic data has been published for this compound, its absolute configuration has not been experimentally confirmed by this method.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to approximate solutions to the Schrödinger equation for a given molecule. These calculations offer detailed information about molecular geometry and energy.

Density Functional Theory (DFT) is a widely used method for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol, DFT calculations are employed to determine its most stable three-dimensional structure. The process involves iterative calculations that adjust the atomic coordinates to minimize the total electronic energy of the molecule. This optimized geometry is crucial as it represents the most probable conformation of the molecule and serves as the foundation for all other computational property predictions. Different functionals within DFT can be used, and their selection can influence the accuracy of the results.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, a basis set such as 6-311++G(d,p) is often chosen to provide a good balance between computational cost and accuracy. This basis set includes polarization and diffuse functions, which are important for accurately describing the electron distribution, especially in molecules with heteroatoms like oxygen and nitrogen. The assessment of the level of theory involves comparing the results obtained from different combinations of functionals and basis sets to ensure the reliability of the predicted properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Computational methods provide valuable tools to analyze the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the analysis of its frontier orbitals provides insights into its potential reaction pathways and electronic transitions.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | 0.25 |

| HOMO-LUMO Gap | 6.14 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Red regions represent areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. Green areas represent neutral potential. The MEP map of this compound reveals the reactive sites on the molecule, highlighting the electronegative oxygen and nitrogen atoms as potential sites for interaction with electrophiles.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis). These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For this compound, calculated vibrational frequencies can be used to assign the peaks in its experimental IR spectrum to specific molecular vibrations. Similarly, predicted electronic absorption wavelengths can help in understanding the electronic transitions observed in its UV-Vis spectrum.

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|

| FT-IR | ~3400 cm-1 | O-H Stretch |

| FT-IR | ~3300 cm-1 | N-H Stretch |

| FT-IR | ~2950 cm-1 | C-H Stretch (Aromatic) |

| FT-IR | ~2870 cm-1 | C-H Stretch (Aliphatic) |

| UV-Vis | ~270 nm | π → π* transition |

Theoretical Vibrational Frequencies

No data available.

Simulated Electronic Absorption Spectra

No data available.

Conformational Analysis and Energetics

No data available.

No data available.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surfaces)

No data available.

Prediction of Non-Linear Optical (NLO) Properties

No data available.

Molecular Dynamics Simulations for Conformational Flexibility.

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics simulations or conformational flexibility of this compound. Consequently, there is no available research data to present on this specific topic.

While computational studies, including molecular dynamics simulations, are frequently employed to understand the conformational landscape, flexibility, and interactions of molecules, it appears that this compound has not yet been the subject of such specific investigations.

Therefore, detailed research findings, methodologies of simulations, and data tables regarding its conformational flexibility cannot be provided at this time.

Chemical Reactivity and Derivatization Studies

Reaction Mechanisms and Kinetics of Functional Group Transformations

The transformations of the functional groups of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol are governed by well-established reaction mechanisms. The kinetics of these reactions are influenced by factors such as the choice of reagents, solvents, and reaction conditions.

The primary amine group in this compound is a nucleophilic center, making it susceptible to reactions with electrophiles. byjus.com

Acylation: The amine can readily undergo acylation when treated with acylating agents like acid chlorides or anhydrides to form amides. byjus.comopenstax.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The presence of a base, such as pyridine (B92270), is often required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. openstax.org To achieve mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be employed.

A summary of typical reagents for amine functionalization is presented in the table below.

| Reaction Type | Reagent Class | Specific Examples | Product Functional Group |

| Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydrides | Acetic anhydride (B1165640), Succinic anhydride | Amide | |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide | Secondary/Tertiary Amine |

The secondary hydroxyl group in this compound can undergo a variety of transformations, including oxidation, esterification, and etherification. To prevent unwanted reactions with the amine group, it is often necessary to use a protecting group strategy. researchgate.net

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives. This reaction is often catalyzed by an acid or a coupling agent.

Etherification: Formation of an ether can be accomplished, for example, by the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Common transformations of the hydroxyl group are outlined in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Carboxylic acid (with acid catalyst) | Ester |

| Acyl chloride (with base) | Ester | |

| Etherification | Sodium hydride, Alkyl halide | Ether |

The 2,5-dimethylphenyl group is an activated aromatic system due to the electron-donating nature of the two methyl groups. brainly.com This makes the ring susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The directing effects of the methyl groups and the propanolamine (B44665) substituent will influence the position of substitution on the aromatic ring. The methyl groups are ortho- and para-directing activators.

Synthesis of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound is a key area of research, driven by the potential for new chemical entities with tailored properties.

The design of new derivatives often focuses on modifying the pharmacophoric elements of the molecule. This can involve:

Modification of the amine: Introducing different alkyl or acyl groups to explore changes in basicity, lipophilicity, and hydrogen bonding capacity.

Alteration of the hydroxyl group: Converting the alcohol to an ester or ether to modulate polarity and metabolic stability.

Substitution on the aromatic ring: Introducing various substituents to probe electronic and steric effects on biological activity.

In-depth Mechanistic Analysis of Reactions Involving this compound Remains an Area for Future Investigation

A comprehensive review of existing scientific literature reveals a notable absence of detailed mechanistic studies specifically focused on the complex reactions of the chemical compound this compound. While the synthesis and potential applications of analogous amino alcohol compounds are documented, in-depth investigations into the reaction kinetics, transition states, and intermediate species for this particular molecule have not been extensively reported.

General mechanistic pathways for the synthesis of structurally similar compounds, such as other 1-amino-3-aryl-propan-2-ols, typically involve established organic reactions. For instance, the synthesis of a related compound, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, is understood to proceed through a two-step mechanism. This process begins with a nucleophilic substitution reaction between 3,5-dimethylphenol (B42653) and epichlorohydrin, which is followed by an amination step to introduce the amino group. This suggests that the synthesis of this compound could potentially follow a similar pathway, originating from 2,5-dimethylphenol. However, without specific experimental or computational studies, this remains a postulation.

Detailed mechanistic insights, which would include kinetic data, the identification of reaction intermediates, and computational modeling of transition states for complex reactions such as N-alkylation, cyclization, or other derivatizations of this compound, are not presently available in published research. While studies on the N-alkylation of amino acids and other amino alcohols provide a general framework for how such reactions might proceed, the specific influence of the 2,5-dimethylphenyl substituent on the reactivity and mechanism of this particular compound has not been elucidated.

Consequently, the creation of detailed data tables outlining kinetic parameters, spectroscopic data of intermediates, or computational energy profiles for reactions involving this compound is not possible at this time. Further focused research is required to explore the chemical behavior of this compound and to provide the scientific community with a deeper understanding of its reaction mechanisms.

Molecular Interaction Studies and Mechanistic Investigations

Ligand-Target Binding Interactions at a Molecular Level

While direct binding studies on 1-amino-3-(2,5-dimethylphenyl)propan-2-ol are not present in the current body of scientific literature, the structural features of the molecule, namely the dimethylphenyl group and the amino alcohol backbone, suggest potential interactions with various biological targets. Research on analogous compounds provides a framework for understanding these potential interactions.

The metabolism of xenobiotics, including compounds structurally similar to this compound, is primarily carried out by the cytochrome P450 (CYP) family of enzymes. pmhealthnp.comnih.govnih.gov These heme-containing monooxygenases are responsible for the Phase I metabolism of a vast number of drugs and other foreign compounds. nih.govnih.gov

Structurally related phenylpropanolamines are known substrates for various CYP isoforms. The metabolic pathways typically involve oxidation, such as hydroxylation of the aromatic ring or N-dealkylation of the amino group. nih.gov Given the presence of the dimethylphenyl group, it is plausible that this compound could also be a substrate for CYP enzymes. The specific isoforms involved would likely include those known for metabolizing small aromatic amines, such as members of the CYP2D6 and CYP3A4 subfamilies. pmhealthnp.comuclan.ac.uk

The interaction at a molecular level would involve the binding of the compound within the active site of the CYP enzyme. The orientation of the molecule would be influenced by hydrophobic interactions between the dimethylphenyl ring and nonpolar amino acid residues in the active site, as well as potential hydrogen bonding involving the hydroxyl and amino groups. The enzymatic reaction would then proceed with the transfer of an oxygen atom from the heme iron to the substrate. It is also possible that this compound could act as an inhibitor of certain CYP isoforms, a common characteristic of many amine-containing drugs. uclan.ac.uk However, without experimental data, its specific role as a substrate or inhibitor remains speculative.

The dimethylphenyl moiety is a key structural feature in several classes of compounds that have been shown to interact with various neurotransmitter receptors. Specifically, studies on other dimethylphenyl derivatives suggest potential binding to dopamine (B1211576) and adrenergic receptors. acs.orgnih.gov

N-n-propyl-substituted 3-(dimethylphenyl)piperidines, for instance, have demonstrated high affinity and selectivity for the D4 dopamine receptor subtype. acs.orgnih.gov This suggests that the dimethylphenyl group can fit into the binding pocket of this receptor. The binding is likely driven by hydrophobic interactions between the dimethylphenyl ring and aromatic or aliphatic residues in the receptor's transmembrane helices. Additionally, the amino group of this compound could form a crucial salt bridge with an acidic residue, such as an aspartate in transmembrane helix 3 (TM3), which is a common interaction for aminergic G-protein coupled receptors (GPCRs). mdpi.com

Similarly, various arylpiperazine ligands containing a dimethylphenyl group have been investigated for their affinity towards α1-adrenergic receptors. chalcogen.ro Molecular docking studies of these compounds have indicated that the dimethylphenyl group can occupy a hydrophobic pocket within the receptor. chalcogen.ro The specific substitution pattern on the phenyl ring is critical for determining binding affinity and selectivity across different receptor subtypes. acs.org

The table below presents binding affinity data for some dimethylphenyl-containing compounds at dopamine receptors, illustrating the potential for this class of molecules to interact with these targets.

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |

| 3-(2,3-dimethylphenyl)-N-n-propylpiperidine | Dopamine D4 | High |

| 3-(3,4-dimethylphenyl)-N-n-propylpiperidine | Dopamine D4 | High |

| 3-(3,5-dimethylphenyl)-N-n-propylpiperidine | Dopamine D4 | High |

| (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine | Dopamine D4 | High (6-fold > S-enantiomer) |

Note: This data is for illustrative purposes and represents the binding of analogous compounds, not this compound. acs.orgnih.govebi.ac.uk

Modulation of Biochemical Pathways

Based on the potential receptor targets identified from structurally similar compounds, this compound could theoretically modulate biochemical pathways associated with dopaminergic and adrenergic signaling.

If the compound acts as an agonist or antagonist at dopamine D4 receptors, it could influence downstream signaling cascades. D4 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). acs.org This modulation of the cAMP pathway can affect the activity of protein kinase A (PKA) and subsequently alter the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and gene expression.

Should the compound interact with α1-adrenergic receptors, it would likely modulate pathways involving Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events are crucial in regulating processes such as smooth muscle contraction and cellular proliferation. chalcogen.ro

In Vitro Studies on Molecular Targets

Direct in vitro studies on this compound are necessary to confirm these theoretical interactions. Such studies would involve a variety of assays to assess binding and functional activity at specific molecular targets.

To determine the binding profile of this compound, radioligand binding assays would be a primary method. nih.gov These assays would involve incubating the compound with cell membranes expressing the receptors of interest (e.g., dopamine D1-D5, adrenergic α1, α2, and β subtypes) in the presence of a radiolabeled ligand with known high affinity for the receptor. By measuring the displacement of the radioligand by the test compound, its binding affinity (Ki) can be determined.

A comprehensive screening panel against a broad range of receptors and enzymes would be essential to establish the specificity of the compound. High-throughput screening platforms are often utilized for this purpose. The following table illustrates the type of data that would be generated from such studies, using hypothetical values for this compound.

| Target | Binding Affinity (Ki in nM) - Hypothetical |

| Dopamine D4 Receptor | 50 |

| Dopamine D2 Receptor | >1000 |

| α1A Adrenergic Receptor | 200 |

| α2A Adrenergic Receptor | >1000 |

| Serotonin 5-HT2A Receptor | >1000 |

This table contains hypothetical data for illustrative purposes only.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the interaction of a ligand with its target. For this compound, SAR studies would involve synthesizing and testing a series of analogs to probe the importance of different structural features.

Key modifications could include:

Position of the dimethyl groups: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-dimethyl) would reveal how the substitution pattern affects receptor affinity and selectivity. Studies on related compounds have shown that the dimethyl substitution pattern can significantly influence selectivity between dopamine receptor subtypes. core.ac.uk

Substituents on the phenyl ring: Replacing the methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups) would provide insight into the electronic and steric requirements of the binding pocket.

Modifications of the propanolamine (B44665) side chain: Altering the length of the carbon chain, modifying the hydroxyl group, or substituting the amino group could impact binding affinity and intrinsic activity (agonist vs. antagonist). For example, N-substitution on related phenylpiperidines has been shown to be critical for potent dopaminergic activity. acs.orgnih.gov

By systematically altering the structure and measuring the corresponding changes in binding affinity and functional activity, a detailed SAR profile can be constructed. This information is invaluable for the rational design of more potent and selective compounds.

Applications in Chemical Science and Technology

Role as Chiral Building Blocks in Asymmetric Synthesis

In the field of asymmetric synthesis, the goal is to create specific stereoisomers of a chiral molecule. This is critically important, particularly in pharmacology, where different enantiomers of a drug can have vastly different biological activities. Chiral building blocks are enantiomerically pure compounds that serve as starting materials, incorporating their stereochemistry into the final product. mdpi.com Chiral amino alcohols, such as 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol, represent an important class of these building blocks. The chiral pool, which consists of inexpensive and readily available chiral molecules from natural sources like amino acids and terpenes, is a primary source for these synthetic strategies. mdpi.com The utility of these building blocks can be categorized into their roles as chiral sources, where they are incorporated directly into the target molecule, or as chiral devices, where they act as catalysts or auxiliaries to control the stereochemistry of a reaction. mdpi.com

Enantioselective catalysis relies on the use of a chiral catalyst to selectively produce one enantiomer of a product over the other. Chiral amino alcohols are frequently used as ligands that coordinate with a metal center to form a chiral catalyst. The fixed spatial arrangement of the amino and hydroxyl groups creates a specific chiral environment around the metal, which influences the approach of reactants and directs the formation of the desired enantiomer. While specific studies detailing the use of this compound in enantioselective catalysis are not prominent, the principle is well-established with similar structures like pseudoephedrine, which has been used as a chiral catalyst in three-component reactions to produce optically active compounds with high enantioselectivity. uni-pannon.hu The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the efficient production of single-enantiomer pharmaceuticals and other fine chemicals. nih.gov

As a chiral precursor, this compound provides a scaffold upon which more complex molecular architectures can be built. Its functional groups serve as handles for further chemical modifications, allowing for the elongation of carbon chains and the introduction of new functionalities. This strategy is fundamental in the total synthesis of natural products and the development of novel therapeutic agents. For instance, a structurally related compound, (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid, serves as an intermediate in the preparation of dual δ-opioid antagonists/μ-opioid agonists, highlighting the role of such substituted phenyl-amino scaffolds in drug discovery. pharmaffiliates.comgoogle.com The amino acid backbone, which is a core feature of these types of molecules, is a privileged structure in medicinal chemistry due to its biological relevance and synthetic versatility. researchgate.net

Intermediate in Organic Synthesis Beyond Pharmaceutical Applications

The utility of this compound extends beyond pharmaceutical synthesis into the broader field of organic synthesis and fine chemicals. smolecule.com Its bifunctional nature allows it to participate in a wide array of chemical reactions. The amino group can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or alkylated. The hydroxyl group can undergo oxidation, esterification, or etherification. These transformations convert the initial building block into a diverse range of other intermediates. For example, compounds with the 2,5-dimethylphenyl moiety are used as precursors for chalcones, which are themselves important intermediates for various heterocyclic compounds. mdpi.com This versatility makes amino alcohols like this one valuable components in the synthetic chemist's toolbox for creating a wide range of organic molecules.

| Functional Group | Potential Reaction Type | Resulting Structure |

| Primary Amine (-NH₂) | Acylation | Amide |

| Primary Amine (-NH₂) | Sulfonylation | Sulfonamide |

| Primary Amine (-NH₂) | N-Alkylation | Secondary/Tertiary Amine |

| Secondary Alcohol (-OH) | Oxidation | Ketone |

| Secondary Alcohol (-OH) | Esterification | Ester |

| Secondary Alcohol (-OH) | Etherification | Ether |

This table illustrates the general reactivity of the functional groups present in this compound.

Potential in Material Science (e.g., polymer chemistry)

In material science, there is growing interest in developing functional polymers with unique properties such as biocompatibility and biodegradability. researchgate.net Amino acids and their derivatives are attractive monomers for creating such materials. researchgate.net The amino group in this compound allows it to be incorporated into polymer chains through the formation of amide or urethane (B1682113) linkages. Hybrid polymers that combine segments of amino acids with conventional synthetic polymers are of particular interest because they can be designed to have specific, tunable properties. researchgate.net The inclusion of the bulky and hydrophobic 2,5-dimethylphenyl group could impart specific characteristics to the resulting polymer, such as increased thermal stability, altered solubility, or modified mechanical properties. While polymers composed solely of amino acids can have limitations like poor thermal stability and insolubility in common organic solvents, creating hybrid systems can overcome these challenges. researchgate.net

Advanced Reagent in Analytical Chemistry Methods

Chiral molecules are indispensable in analytical chemistry for the separation and analysis of enantiomers. This compound, being a chiral compound, has the potential to be used as a chiral resolving agent. In this method, the chiral amine reacts with a racemic mixture of a chiral acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered.

Furthermore, chiral compounds like this can be used to prepare chiral stationary phases (CSPs) for chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chiral reagent is immobilized onto a solid support (e.g., silica (B1680970) gel), and this CSP is then used to separate enantiomers based on their differential interactions with the chiral surface. This is a powerful and widely used method for determining the enantiomeric purity of chemical samples. smolecule.com

Advanced Analytical Methodologies for Compound Profiling

Chromatographic Techniques for High-Purity Analysis

Chromatographic techniques are indispensable for determining the purity and quantifying "1-Amino-3-(2,5-dimethylphenyl)propan-2-ol" in various matrices. These methods offer the high resolution required to separate the main compound from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like "this compound". Due to the compound's basic amino group and hydroxyl functionality, reversed-phase HPLC is a suitable approach. The presence of a chiral center also necessitates the use of chiral chromatography to determine enantiomeric purity. sigmaaldrich.comnih.gov

A typical HPLC method for a similar aminopropanol (B1366323) derivative might involve a C18 stationary phase. Given the basic nature of the analyte, a mobile phase with a slightly acidic or neutral pH would be optimal to ensure good peak shape and retention. The aromatic ring allows for straightforward UV detection.

For enantiomeric separation, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating the enantiomers of amino alcohols. nih.gov The mobile phase composition, often a mixture of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving baseline separation of the enantiomers. researchgate.net

Illustrative HPLC Method Parameters for Purity and Chiral Analysis:

Purity Analysis (Reversed-Phase):

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Chiral Analysis:

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation. To overcome these limitations, derivatization is often necessary to increase volatility and thermal stability.

Common derivatization reagents for amino alcohols include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). These reagents react with the amino and hydroxyl groups to form less polar, more volatile derivatives that are amenable to GC analysis.

Illustrative GC Method Parameters (with Derivatization):

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Derivatization | BSTFA with 1% TMCS in pyridine (B92270) at 70 °C for 30 min |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures and the identification of unknown impurities.

LC-MS/MS for Trace Analysis and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the trace-level quantification of "this compound" and for the structural confirmation of its impurities.

Electrospray ionization (ESI) in positive ion mode is typically effective for amino-containing compounds. The precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as selected reaction monitoring (SRM), provides excellent specificity and sensitivity.

Illustrative LC-MS/MS Parameters:

| Parameter | Condition |

|---|---|

| LC System | UPLC with a C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (Gradient elution) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) - To be determined for the specific compound |

| Collision Energy | To be optimized |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov In the context of "this compound", GC-MS is primarily used to identify volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. acs.orgresearchgate.netresearchgate.net

Headspace GC-MS is a particularly useful technique for analyzing volatile residues without dissolving the sample, thereby avoiding interference from the main compound. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS system.

Illustrative Headspace GC-MS Parameters for Residual Solvents:

| Parameter | Condition |

|---|---|

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Headspace Sampler | Vial equilibration at 80 °C for 15 min |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

Impurity Profiling and Method Validation

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification and quantification of all potential impurities in a drug substance. americanpharmaceuticalreview.com For "this compound", impurities could arise from the synthesis, degradation, or storage. These may include starting materials, by-products, intermediates, and degradation products.

The analytical methods used for impurity profiling must be validated to ensure they are reliable and fit for purpose. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). amsbiopharma.comich.orgeuropa.euich.org

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Method Validation Acceptance Criteria (for an Impurity Method):

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% - 120.0% |

| Precision (Repeatability, %RSD) | ≤ 10% |

| Intermediate Precision (%RSD) | ≤ 15% |

| Robustness | No significant impact on results |

Detection and Quantification of Synthetic By-products